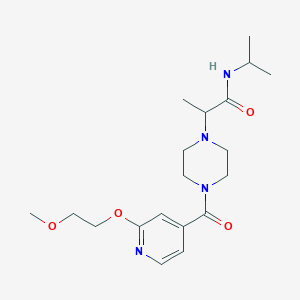
N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-(4-(2-(2-methoxyethoxy)isonicotinoyl)piperazin-1-yl)propanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as GW501516 or Endurobol and belongs to the class of compounds known as selective androgen receptor modulators (SARMs).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A similar compound, 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC), was synthesized and characterized spectroscopically. It was found to significantly inhibit oxytocin and acetylcholine-induced contractions of uterine smooth muscle in non-pregnant rats, suggesting potential applications in tocolysis (Okunrobo & Owolabi, 2009) Pharmaceutical Chemistry Journal.
Antihypertensive Agent Potential
New 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, structurally related to the compound , were designed and synthesized as potential dual antihypertensive agents. Their hydrochloride salts were also studied, revealing protonation details through solid-state analytical techniques, indicating potential applications in cardiovascular therapeutics (Marvanová et al., 2016) Molecules.
Degradation of Pesticides
Research on the degradation of chlorotriazine pesticides by sulfate radicals showed the significant reactivity of these compounds, partially due to their ethyl or isopropyl groups. The study's insights into chemical reactivity can inform the environmental management of pesticide residues (Lutze et al., 2015) Environmental science & technology.
Analgesic and Anti-inflammatory Properties
The compound 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide, similar in structure, exhibited significant anti-inflammatory and analgesic properties. This suggests potential applications in developing new pain relief and anti-inflammatory drugs (Okunrobo & Usifoh, 2006) Acta poloniae pharmaceutica.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Compounds with similar structures have been found to exhibitacetylcholinesterase inhibitory activities . This suggests that the compound could potentially interact with its targets to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter important for memory and learning .
Biochemical Pathways
The compound may affect the cholinergic pathway by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain . This could potentially enhance cognitive functions, making it a potential therapeutic target for neurodegenerative diseases like Alzheimer’s .
Pharmacokinetics
Similar compounds have been found to exhibit acceptable pharmacokinetic profiles, suggesting potential for further investigation .
Result of Action
Based on the potential inhibition of acetylcholinesterase, it could lead to an increase in acetylcholine levels, potentially enhancing cognitive functions .
Eigenschaften
IUPAC Name |
2-[4-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-14(2)21-18(24)15(3)22-7-9-23(10-8-22)19(25)16-5-6-20-17(13-16)27-12-11-26-4/h5-6,13-15H,7-12H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWPVCUMQIOELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(furan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2771389.png)

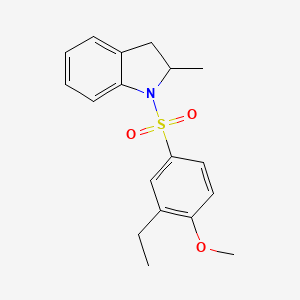
![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2771392.png)
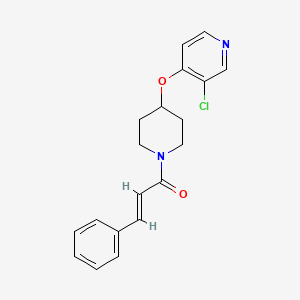

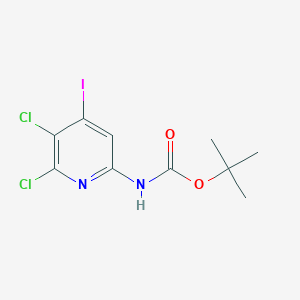

![N-(5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2771400.png)
![Tert-butyl (1S,2R,4R)-2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2771402.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2771405.png)

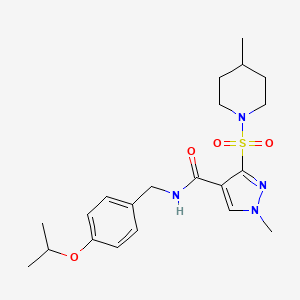
![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)